molecular formula C11H12N2O2 B599026 Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate CAS No. 1199773-11-9

Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B599026
CAS No.: 1199773-11-9
M. Wt: 204.229
InChI Key: NIXOFQRQEJNWRB-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Mechanism of Action

Target of Action

Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate, also known as methyl 1-ethyl-1H-1,3-benzodiazole-6-carboxylate, is a compound that belongs to the class of imidazole-containing compounds Imidazole-containing compounds are known to interact with a broad range of biological targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole-containing compounds are known to interact with their targets in various ways, leading to a wide range of biological activities . The imidazole ring is a key component of many biologically active molecules, and its presence can significantly influence the compound’s interaction with its targets .

Biochemical Pathways

Imidazole-containing compounds are known to interact with a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities, potentially improving bioavailability .

Result of Action

Imidazole-containing compounds are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .

Action Environment

It is known that the reaction conditions for the synthesis of imidazole-containing compounds can be mild enough for the inclusion of a variety of functional groups . This suggests that the compound may be stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of ortho-phenylenediamine with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzimidazole ring. The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antiviral properties.

    Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
  • Ethyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate
  • Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate

Uniqueness

Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 1-position and the ester group at the 6-position enhances its lipophilicity and bioavailability, making it a promising candidate for drug development .

Properties

IUPAC Name

methyl 3-ethylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-13-7-12-9-5-4-8(6-10(9)13)11(14)15-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXOFQRQEJNWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679747
Record name Methyl 1-ethyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-11-9
Record name Methyl 1-ethyl-1H-benzimidazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-ethyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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